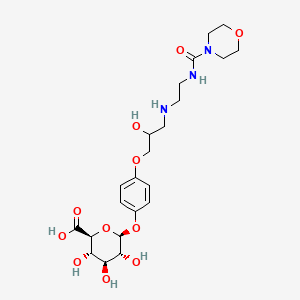
Xamoterol beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent form, Xamoterol.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
科学研究应用
Xamoterol beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: Investigated for its role in cellular metabolism and its interactions with beta-1-adrenergic receptors.
Medicine: Explored for its potential therapeutic effects in heart failure and other cardiovascular conditions.
Industry: Utilized in the development of analytical methods for detecting and quantifying glucuronide conjugates in biological samples
作用机制
Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .
相似化合物的比较
Similar Compounds
Xamoterol: The parent compound, which acts as a selective partial agonist of the beta-1-adrenergic receptor.
Other beta-1-adrenergic receptor agonists: Compounds such as Dobutamine and Metoprolol, which also target beta-1-adrenergic receptors but differ in their pharmacokinetic and pharmacodynamic properties
Uniqueness
Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .
属性
分子式 |
C22H33N3O11 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1 |
InChI 键 |
MYOPHKPKLKCKRH-DNPGXZAYSA-N |
手性 SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
规范 SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


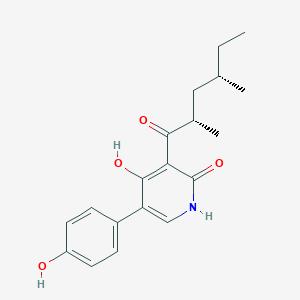
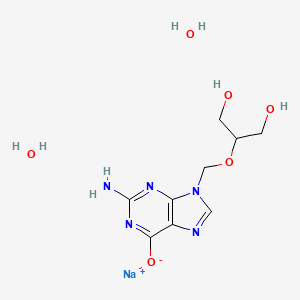
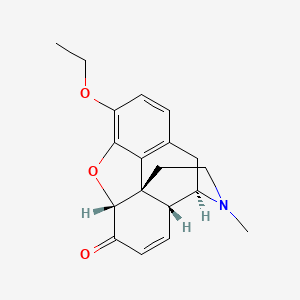
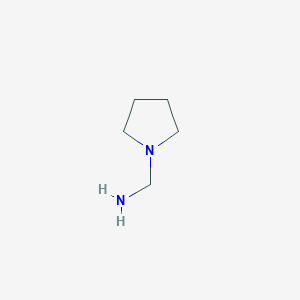
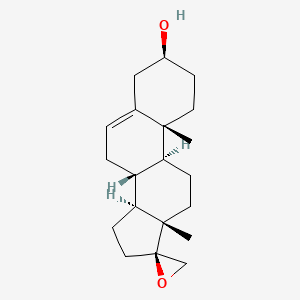
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
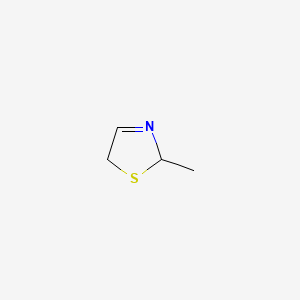
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
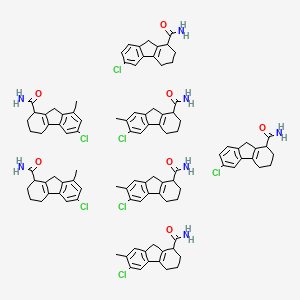
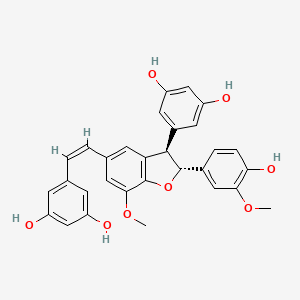
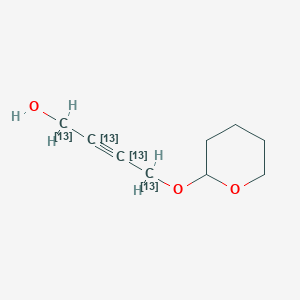
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
